

The Function of HP1142 in Helicobacter pylori: A Technical Guide

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Compound of Interest

Compound Name: HP1142

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Abstract

HP1142, also known as Coiled-coil rich protein 1142 (Ccrp1142), is a crucial cytoskeletal protein in the gastric pathogen *Helicobacter pylori*. This protein plays a fundamental role in maintaining the bacterium's characteristic helical morphology, a key virulence factor that facilitates its motility through the viscous gastric mucus. Disruption of **HP1142** leads to significant defects in cell shape and a marked reduction in motility, highlighting its importance for the bacterium's ability to colonize and persist in the human stomach. This technical guide provides a comprehensive overview of the function of **HP1142**, supported by quantitative data, detailed experimental methodologies, and pathway diagrams to elucidate its role in *H. pylori* physiology.

Core Function of HP1142: A Cytoskeletal Determinant of Cell Shape and Motility

HP1142 is one of four identified coiled-coil rich proteins (Ccrps) in *H. pylori* that form filamentous structures within the bacterial cell. These proteins act as an intracellular scaffold, analogous to a primitive cytoskeleton, which is essential for determining and maintaining the bacterium's helical shape. The gene **hp1142** is located downstream of another Ccrp-encoding gene, *ccrp1143*, and this genetic arrangement is conserved across various *H. pylori* strains.

The primary functions of **HP1142** are:

- **Maintenance of Helical Morphology:** The helical shape of *H. pylori* is a critical virulence trait, enabling the bacterium to penetrate and move within the thick mucus layer of the stomach. **HP1142** is a key contributor to this morphology.
- **Control of Motility:** By influencing the cell shape, **HP1142** indirectly, yet critically, affects the swimming motility of the bacterium. Proper helical architecture is necessary for efficient propulsion by the bacterium's flagella.

Genetic inactivation of **hp1142** results in a distinct phenotypic change, where the bacterial population exhibits a significantly higher percentage of straight-rod cells as opposed to the typical helical shape of the wild-type. This loss of helical curvature directly correlates with a severe impairment in the bacterium's ability to move through soft agar, a standard method for assessing bacterial motility.

Quantitative Data on HP1142 Function

The functional importance of **HP1142** is underscored by quantitative analysis of mutants lacking this protein. The following tables summarize the key phenotypic changes observed in a *ccrp1142* deletion mutant of *H. pylori* strain 26695.

Table 1: Effect of *ccrp1142* Deletion on *H. pylori* Cell Morphology

Strain	Phenotype	Percentage of Straight Cells
Wild-Type (26695)	Helical	< 15%
Δ <i>ccrp1142</i> Mutant	Predominantly Straight	40%

Data compiled from studies on *H. pylori* strain 26695.

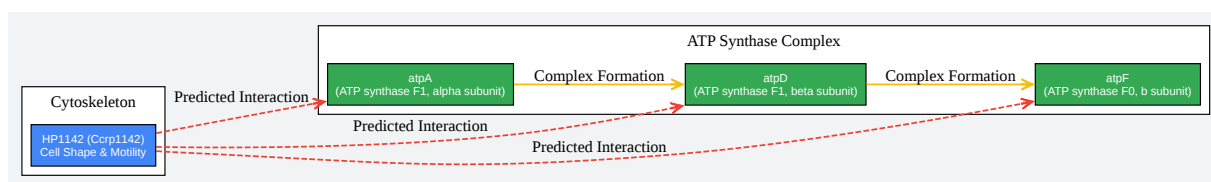
Table 2: Impact of *ccrp1142* Deletion on *H. pylori* Motility

Strain	Motility in Soft Agar	Relative Motility (%)
Wild-Type (KE88-3887)	High	100%
Δ ccrp1142 Mutant	Significantly Impaired	Substantially reduced

Motility was assessed in the highly motile KE88-3887 variant of strain 26695. A precise percentage reduction for the ccrp1142 mutant alone is not detailed, but it is part of a group of ccrp mutants that all show significantly impaired motility.

Potential Interaction Network of HP1142

While the direct signaling pathways involving **HP1142** are not yet fully elucidated, protein-protein interaction databases suggest a potential functional linkage with components of the ATP synthase complex. This interaction is predicted based on high-throughput screening data and requires further experimental validation. A hypothetical model of this interaction network is presented below. This network suggests that **HP1142**, as a cytoskeletal component, might influence or be influenced by the cell's energy-generating machinery.



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Caption: Predicted interaction network of **HP1142** with ATP synthase subunits.

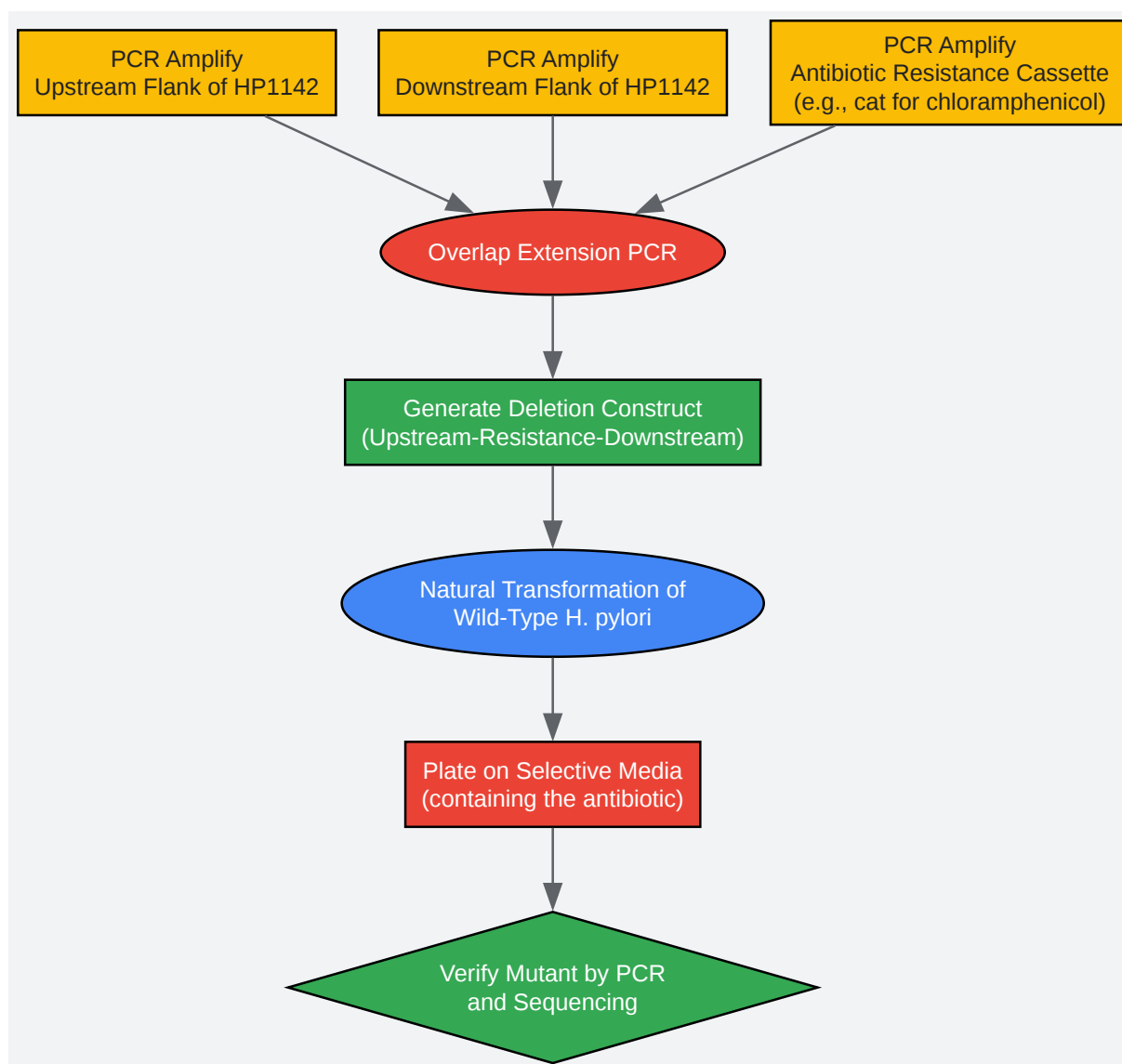
Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of **HP1142**.

Generation of a Δ ccrp1142 Mutant

This protocol describes a general method for creating a gene deletion mutant in *H. pylori* by natural transformation, which can be adapted for targeting **hp1142**. Note: Specific primer sequences for the deletion of **hp1142** were not available in the reviewed literature and would need to be designed based on the flanking regions of the gene in the desired *H. pylori* strain.

Workflow for Gene Deletion:



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Caption: Workflow for generating a targeted gene deletion mutant in *H. pylori*.

Methodology:

- **Primer Design:** Design primer pairs to amplify approximately 500 bp regions directly upstream and downstream of the **hp1142** coding sequence. Design a third primer pair to amplify an antibiotic resistance cassette (e.g., the chloramphenicol acetyltransferase gene, *cat*) from a template plasmid. The inner primers for the flanking regions should have 5' extensions that are complementary to the ends of the resistance cassette.
- **PCR Amplification:** Perform three separate PCR reactions to amplify the upstream flank, the downstream flank, and the resistance cassette.
- **Overlap Extension PCR:** Combine the three purified PCR products as templates in a subsequent PCR reaction using the outer primers for the flanking regions. This will generate a single linear DNA construct consisting of the upstream flank, the resistance cassette, and the downstream flank.
- **Natural Transformation:** Grow wild-type *H. pylori* to mid-log phase in a suitable liquid medium (e.g., Brucella broth with 10% fetal bovine serum). Concentrate the cells and resuspend them in a small volume. Add the purified overlap extension PCR product to the competent cells and incubate for several hours to allow for DNA uptake and homologous recombination.
- **Selection and Isolation:** Plate the transformation mixture onto non-selective agar plates and incubate for 24 hours to allow for the expression of the resistance gene. Then, replica-plate onto agar containing the appropriate antibiotic (e.g., chloramphenicol) to select for transformants.
- **Verification:** Isolate genomic DNA from putative mutants and confirm the correct allelic exchange by PCR using primers that bind outside the flanking regions and within the resistance cassette. Sequence the PCR products to confirm the precise insertion and the absence of unintended mutations.

Soft-Agar Motility Assay

This assay is used to quantitatively assess the motility of *H. pylori* strains.

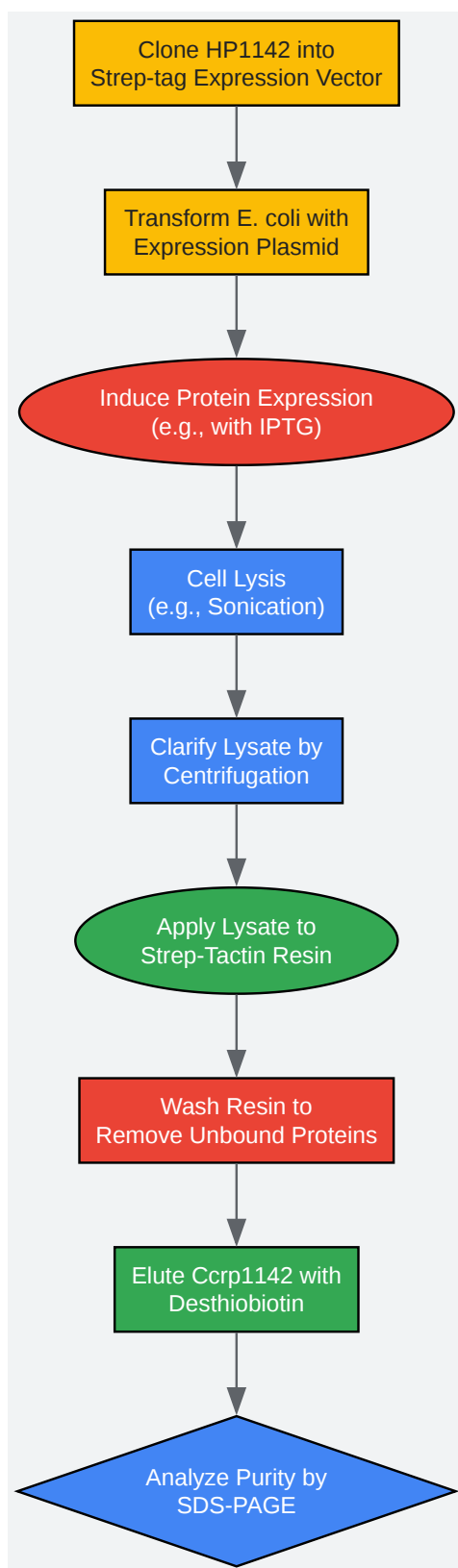
Methodology:

- **Plate Preparation:** Prepare soft-agar plates consisting of Brucella broth, 5% Fetal Bovine Serum (FBS), and 0.35% agar. Pour the medium into petri dishes and allow them to solidify.
- **Inoculation:** Using a sterile pipette tip, pick a small amount of bacteria from a fresh culture plate and stab-inoculate the soft-agar medium, penetrating about three-fourths of the way into the agar.
- **Incubation:** Incubate the plates under microaerobic conditions (typically 5% O₂, 10% CO₂, 85% N₂) at 37°C for 5-7 days.
- **Analysis:** Motile bacteria will swim away from the point of inoculation, forming a halo of growth. The diameter of this halo is proportional to the motility of the strain. Measure the diameter of the growth halo daily. Compare the halo diameters of the Δ ccrp1142 mutant to the wild-type strain.

Protein Purification of Strep-tagged Ccrp1142

This protocol describes a general method for the purification of a recombinant Strep-tagged protein expressed in *E. coli*.

Workflow for Protein Purification:



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Caption: General workflow for the purification of a Strep-tagged protein.

Methodology:

- **Expression Construct:** Clone the coding sequence of **hp1142** into an E. coli expression vector that adds an N- or C-terminal Strep-tag II.
- **Protein Expression:** Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.
- **Cell Lysis:** Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.
- **Clarification of Lysate:** Centrifuge the lysate at high speed to pellet cell debris.
- **Affinity Chromatography:** Apply the clarified supernatant to a Strep-Tactin affinity chromatography column.
- **Washing:** Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound Strep-tagged Ccrp1142 from the column using a buffer containing a competitive agent, such as desthiobiotin.
- **Purity Analysis:** Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to assess the purity of the protein.

Electron Microscopy for Cell Shape Analysis

This protocol provides a general framework for preparing *H. pylori* for visualization by transmission electron microscopy (TEM) to analyze cell morphology.

Methodology:

- **Bacterial Culture:** Grow *H. pylori* strains (wild-type and Δ ccrp1142) in liquid culture to the desired growth phase.
- **Fixation:** Gently pellet the bacteria and fix them with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer) for several hours at room

temperature.

- Post-fixation: After washing with buffer, post-fix the cells with osmium tetroxide.
- Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
- Embedding: Infiltrate the samples with a resin (e.g., Epon) and polymerize it at an elevated temperature.
- Sectioning: Cut ultrathin sections of the embedded bacteria using an ultramicrotome.
- Staining: Mount the sections on copper grids and stain them with uranyl acetate and lead citrate to enhance contrast.
- Imaging: Visualize the samples using a transmission electron microscope. Capture images of multiple fields to allow for a quantitative comparison of the cell shapes between the wild-type and mutant strains.

Conclusion and Future Directions

HP1142 is an indispensable component of the *H. pylori* cytoskeleton, with a well-defined role in maintaining the helical cell shape and ensuring full motility. Its inactivation leads to predictable and quantifiable defects that likely impair the bacterium's virulence. The potential interaction with the ATP synthase complex opens an intriguing avenue for future research, suggesting a possible link between cell structure, motility, and energy metabolism. Further investigation is required to validate this interaction and to understand the regulatory mechanisms governing **HP1142** expression and its assembly into filamentous structures. A deeper understanding of the molecular machinery controlling *H. pylori*'s unique morphology, in which **HP1142** is a key player, may reveal novel targets for the development of therapeutics aimed at disrupting this critical aspect of its pathogenicity.

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